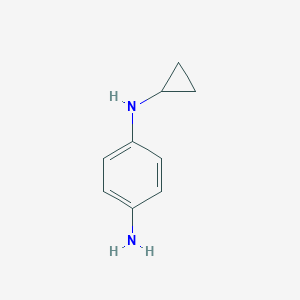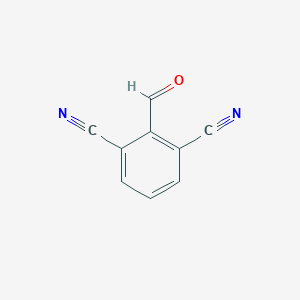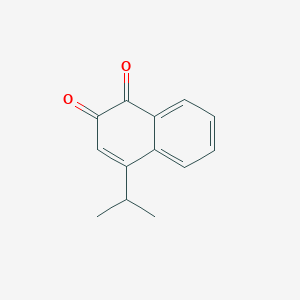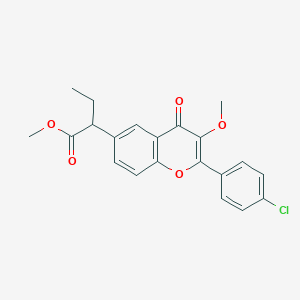
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate, also known as Compound A, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzopyran derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A is not fully understood, but it is believed to exert its effects through the inhibition of various pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification responses in cells.
Effets Biochimiques Et Physiologiques
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A in lab experiments is its potent anti-inflammatory and analgesic effects, which can be useful in studying the mechanisms underlying chronic pain and inflammatory disorders. Additionally, its antitumor properties make it a promising candidate for the development of new chemotherapeutic agents. However, one of the limitations of using Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A and its potential therapeutic applications in various fields of medicine. Finally, the development of new derivatives or analogs of Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A may lead to the discovery of even more potent and selective compounds with improved therapeutic profiles.
Méthodes De Synthèse
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A can be synthesized using a multistep process that involves the reaction of 4-chlorophenylacetic acid with ethyl acetoacetate to form 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then subjected to a condensation reaction with 3-methoxy-4-hydroxybenzaldehyde to form the final product, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A. The purity of the compound can be improved using various purification techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate A has been shown to have antitumor properties and can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Propriétés
Numéro CAS |
173469-85-7 |
|---|---|
Nom du produit |
Methyl 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-acetate |
Formule moléculaire |
C21H19ClO5 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
methyl 2-[2-(4-chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoate |
InChI |
InChI=1S/C21H19ClO5/c1-4-15(21(24)26-3)13-7-10-17-16(11-13)18(23)20(25-2)19(27-17)12-5-8-14(22)9-6-12/h5-11,15H,4H2,1-3H3 |
Clé InChI |
SRXXFXJDSOTFQL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC |
SMILES canonique |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC |
Synonymes |
4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-3-methox y-4-oxo-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



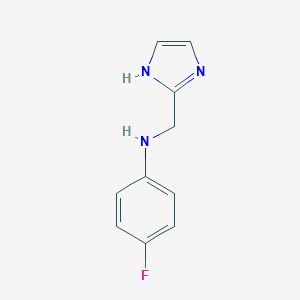
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
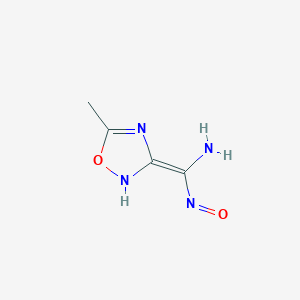
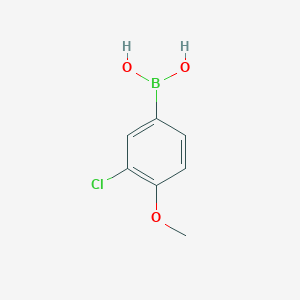
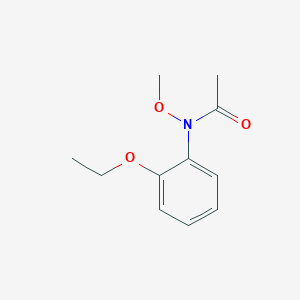

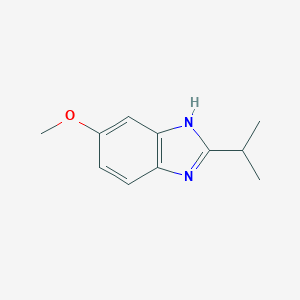
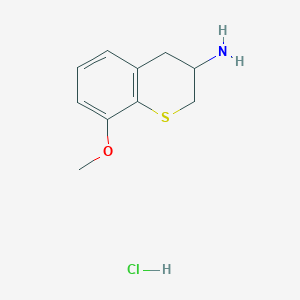
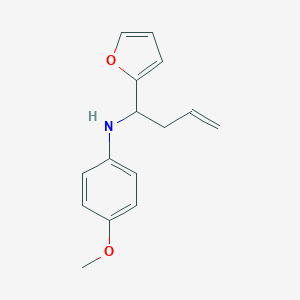
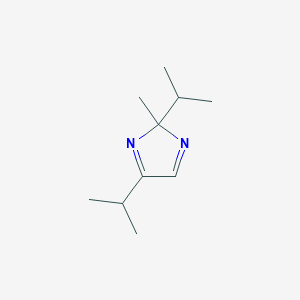
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
